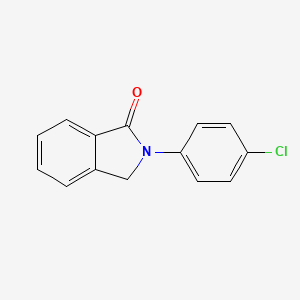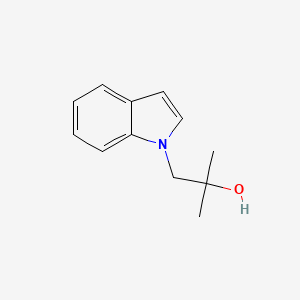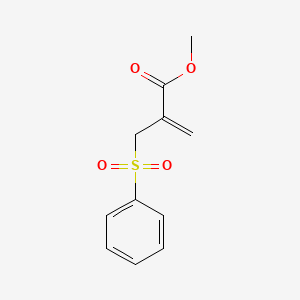
Methyl 2-((phenylsulfonyl)methyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 2-((phenylsulfonyl)methyl)acrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.
Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H12O4S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
methyl 2-(benzenesulfonylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clave InChI |
IURXGXXNHGHUDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
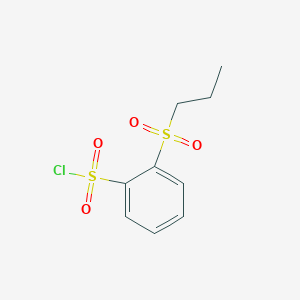
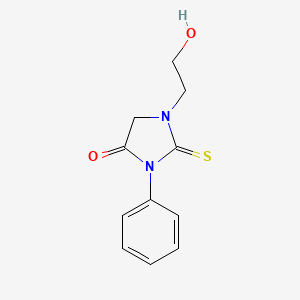

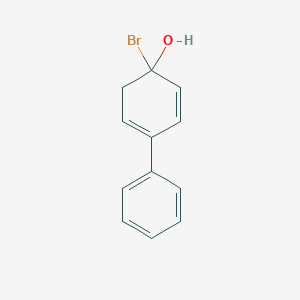
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

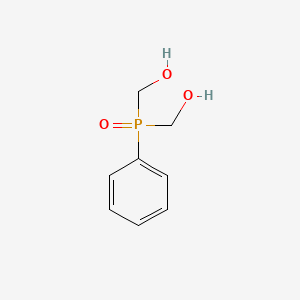
![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
